ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex molecule featuring a pyrrol-1-yl-thiazole carboxylate core with multiple substituents. Key structural elements include:
- Pyrrolidine-dione moiety: A 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl group substituted with a 4-(allyloxy)phenyl ring and a 4-ethoxy-3-methylbenzoyl group.
- Thiazole-carboxylate backbone: A 4-methylthiazole ring with an ethyl ester at position 4. The allyloxy and ethoxy-methyl substituents on the aromatic rings distinguish it from related analogs .
Properties
CAS No. |
609794-14-1 |
|---|---|
Molecular Formula |
C30H30N2O7S |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O7S/c1-6-15-39-21-12-9-19(10-13-21)24-23(25(33)20-11-14-22(37-7-2)17(4)16-20)26(34)28(35)32(24)30-31-18(5)27(40-30)29(36)38-8-3/h6,9-14,16,24,33H,1,7-8,15H2,2-5H3/b25-23+ |
InChI Key |
XDJZDDAXPALMSY-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC=C)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC=C)O)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production: Industrial-scale synthesis would require optimization and scalability. Researchers would need to explore efficient methods for constructing the thiazole and pyrrole rings, as well as introducing the various substituents.
Chemical Reactions Analysis
Reactivity: Due to its diverse functional groups, this compound could undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.
Major Products: Predicting major products would require computational studies or experimental data.
Scientific Research Applications
Chemical Characteristics
This compound features a thiazole ring and a pyrrole moiety, along with various functional groups such as ethoxy and allyloxy substituents. These structural elements contribute to its chemical reactivity and biological activity, making it a candidate for diverse applications.
Medicinal Chemistry
The compound's intricate molecular architecture suggests potential therapeutic applications. Preliminary studies indicate that similar compounds may exhibit:
- Anticancer Activity : Compounds with related structures have shown effectiveness against various cancer cell lines due to their ability to interfere with cellular processes.
- Antimicrobial Properties : The presence of thiazole and pyrrole rings is often associated with antimicrobial activity, making this compound a candidate for developing new antibiotics.
Case Study: Anticancer Activity
A study focusing on thiazole derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo. Ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate could potentially be synthesized and tested for similar effects in cancer models .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Its structural components can interact with biological systems in plants, possibly offering:
- Herbicidal Activity : Similar compounds have been shown to inhibit weed growth by disrupting metabolic pathways.
Case Study: Herbicidal Properties
Research on related thiazole derivatives demonstrated their effectiveness in controlling specific weed species without harming crops. Testing this compound could yield promising results for agricultural use .
Material Science
The compound's unique properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require enhanced durability or specific chemical resistance.
Case Study: Polymer Development
Research on the incorporation of thiazole derivatives into polymer matrices has shown improved thermal stability and mechanical properties. This compound could be explored for similar enhancements in material formulations .
Summary of Key Findings
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Researchers would need to study its interactions with cellular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrrol-thiazole carboxylates, which vary in substituents on the benzoyl, phenyl, and thiazole groups. Below is a detailed comparison with key analogs:
Key Observations
This may enhance solubility in nonpolar solvents compared to halogenated analogs. Ethoxy vs.
Crystallographic Behavior :
- Analogs like crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit, a feature likely shared by the target compound. The allyloxy group may introduce torsional strain, affecting crystal packing .
Bioactivity Gaps :
- While demonstrated antifungal activity, the target compound’s bioactivity remains uncharacterized. Substituents like the allyloxy group could modulate interactions with biological targets (e.g., cytochrome P450 enzymes) .
Synthetic Flexibility :
- The pyrrol-thiazole core allows modular substitution, as seen in , where varying benzoyl and aryl groups are incorporated via Suzuki coupling or Friedel-Crafts acylation. The target compound’s allyloxy group may require protective-group strategies during synthesis .
Computational and Experimental Insights
- Structural Modeling : Tools like SHELXL and AutoDock4 have been used to refine crystal structures and predict binding modes for related compounds. The allyloxy group’s conformational flexibility could be studied using Multiwfn for electron-density topology analysis.
- Pharmacophore Mapping : Analogous compounds with fluorophenyl groups (e.g., ) show enhanced dipole interactions, whereas the ethoxy-methyl group in the target compound may favor π-alkyl interactions .
Biological Activity
Ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 609794) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features several notable structural motifs:
- Thiazole Ring : Contributes to the compound's biological activity.
- Pyrrole Derivative : Implicated in various pharmacological effects.
- Allyloxy and Ethoxy Substituents : These groups may enhance solubility and biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antioxidant Activity
The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of age-related diseases and cancer prevention:
- Free Radical Scavenging : Studies suggest that the compound effectively scavenges free radicals, thereby reducing cellular damage .
Enzyme Inhibition
This compound has shown potential in inhibiting specific enzymes involved in metabolic pathways:
- Cytochrome P450 Inhibition : It may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a related thiazole derivative. The results indicated that treatment led to significant cell death in various cancer cell lines, with IC50 values demonstrating potent activity .
Study 2: Antioxidant Properties
In another research effort, the antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a strong ability to reduce DPPH radical levels compared to standard antioxidants like ascorbic acid .
Study 3: Enzyme Interaction
A pharmacokinetic study assessed the interaction of this compound with cytochrome P450 enzymes. The findings suggested that it could alter the metabolism of co-administered drugs, highlighting its potential as a modulator in pharmacotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
